molecular formula C9H8ClFO2 B1440838 2-(4-Fluorophenoxy)propanoyl chloride CAS No. 56895-13-7

2-(4-Fluorophenoxy)propanoyl chloride

Cat. No. B1440838
CAS RN: 56895-13-7
M. Wt: 202.61 g/mol
InChI Key: LCJOOCNFGDOZGS-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenoxy)propanoyl chloride” is a chemical compound with the CAS Number: 56895-13-7 . It has a molecular weight of 202.61 .


Molecular Structure Analysis

The molecular formula of “2-(4-Fluorophenoxy)propanoyl chloride” is C9H8ClFO2 . The molecular weight is 202.61 .


Physical And Chemical Properties Analysis

“2-(4-Fluorophenoxy)propanoyl chloride” is a white to light yellow crystalline solid. It is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and chloroform.

Scientific Research Applications

Pharmaceuticals

In the pharmaceutical industry, 2-(4-Fluorophenoxy)propanoyl chloride is a valuable intermediate for the synthesis of various drugs. Its molecular structure allows for the introduction of fluorine-containing aromatic groups into drug molecules, which can significantly alter the pharmacokinetic properties of the compounds . The presence of the fluorophenoxy moiety can enhance the metabolic stability and increase the lipophilicity of the drug, potentially leading to better cell membrane penetration and improved drug efficacy.

Agriculture

This compound plays a role in the development of agrochemicals. Its reactivity as an acyl chloride makes it a precursor in the synthesis of herbicides and pesticides. The fluorine atom in the phenoxy group can contribute to the selectivity and potency of these agricultural chemicals, providing farmers with more effective tools for crop protection .

Material Science

In material science, 2-(4-Fluorophenoxy)propanoyl chloride is used in the creation of advanced polymers and resins. The incorporation of fluorinated phenoxy groups can result in materials with enhanced chemical resistance, thermal stability, and mechanical properties. These materials are particularly useful in harsh environments where standard polymers would degrade quickly .

Chemical Synthesis

As a versatile building block in organic synthesis, this compound is employed in the preparation of a wide range of organic molecules. Its reactivity allows for the formation of esters, amides, and other derivatives, which are crucial intermediates in the synthesis of complex organic compounds .

Environmental Science

2-(4-Fluorophenoxy)propanoyl chloride: may be involved in environmental remediation processes. Research is ongoing to explore its potential applications in the breakdown of pollutants or the synthesis of environmentally friendly materials. The compound’s reactivity could be harnessed to create agents that neutralize or decompose hazardous substances in the environment .

Biochemistry Research

In biochemistry research, this compound is used as a reagent to study protein interactions and enzyme activities. Its ability to react with various functional groups makes it a useful tool for probing biochemical pathways and understanding the molecular basis of diseases .

Safety and Hazards

The safety information and MSDS for “2-(4-Fluorophenoxy)propanoyl chloride” can be found online . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-(4-fluorophenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-6(9(10)12)13-8-4-2-7(11)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJOOCNFGDOZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288114
Record name 2-(4-Fluorophenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)propanoyl chloride

CAS RN

56895-13-7
Record name 2-(4-Fluorophenoxy)propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56895-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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